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molecular formula C12H7BrN2S B8759730 2-(5-Bromopyridin-2-yl)benzo[d]thiazole

2-(5-Bromopyridin-2-yl)benzo[d]thiazole

Cat. No. B8759730
M. Wt: 291.17 g/mol
InChI Key: VTFWRDMTUSPANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328086B2

Procedure details

A mixture of 2-aminothiophenol (5.01 g, 40.0 mmol), 5-bromo-2-formylpyridine (7.44 g, 40.0 mmol) and ethanol (40 mL) was heated to reflux (100° C.) while open to the atmosphere for 3 days. Upon confirming consumption of the starting materials by TLC (SiO2, 29:1 hexanes-acetone), the reaction was cooled to RT, the resulting mixture filtered and the filtrant washed copiously with ethanol to afford 9 (5.62 g, 48% yield) as an off-white solid.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
48%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[Br:9][C:10]1[CH:11]=[CH:12][C:13]([CH:16]=O)=[N:14][CH:15]=1>C(O)C>[Br:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[S:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)=[N:14][CH:15]=1

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
7.44 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
consumption of the starting materials by TLC (SiO2, 29:1 hexanes-acetone)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to RT
FILTRATION
Type
FILTRATION
Details
the resulting mixture filtered
WASH
Type
WASH
Details
the filtrant washed copiously with ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.62 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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